![molecular formula C25H32N2O6 B11167241 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide](/img/structure/B11167241.png)
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide
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Overview
Description
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps, starting with the preparation of the isoquinoline and chromenone intermediates. The key steps include:
Synthesis of Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of Chromenone Intermediate: The chromenone moiety can be synthesized via the Pechmann condensation, involving the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the isoquinoline and chromenone intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and chromenone moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the isoquinoline and chromenone structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders and cancer.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and chromenone moieties may bind to active sites, modulating the activity of the target proteins and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE: shares structural similarities with other isoquinoline and chromenone derivatives, such as:
Uniqueness
The uniqueness of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE lies in its combined isoquinoline and chromenone structure, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C25H32N2O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H32N2O6/c1-3-17-12-23(30)33-24-16(2)20(8-7-19(17)24)32-15-21(28)26-13-22(29)27-11-10-25(31)9-5-4-6-18(25)14-27/h7-8,12,18,31H,3-6,9-11,13-15H2,1-2H3,(H,26,28) |
InChI Key |
ZXLDMNUMSIQRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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